Methyl 4-(1-amino-1-methylethyl)benzoate
Overview
Description
“Methyl 4-(1-amino-1-methylethyl)benzoate” is a chemical compound with the molecular formula C11H15NO2 . It is used in various scientific research studies.
Molecular Structure Analysis
The molecular structure of “Methyl 4-(1-amino-1-methylethyl)benzoate” consists of a benzene ring substituted with a methyl ester group and a 1-amino-1-methylethyl group .Chemical Reactions Analysis
Esters, including “Methyl 4-(1-amino-1-methylethyl)benzoate”, can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols .Physical And Chemical Properties Analysis
“Methyl 4-(1-amino-1-methylethyl)benzoate” has a molecular weight of 193.24 . Other physical and chemical properties such as boiling point, density, and acidity are not explicitly mentioned in the search results.Scientific Research Applications
1. Hydrogen-Bonded Supramolecular Structures
Research by Portilla et al. (2007) has demonstrated the formation of hydrogen-bonded supramolecular structures in compounds related to Methyl 4-(1-amino-1-methylethyl)benzoate. They explored the linkage of molecules by various types of hydrogen bonds, contributing to the understanding of molecular assembly in similar compounds (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
2. Synthesis of Radioactively Labeled Compounds
Taylor et al. (1996) investigated the synthesis of radioactively labeled derivatives of compounds similar to Methyl 4-(1-amino-1-methylethyl)benzoate. These derivatives are valuable for tracing and imaging in various biological and medical research contexts (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).
3. Base-Induced Cyclization Studies
A study by Ukrainets et al. (2014) involved the cyclization of Methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate in the presence of bases, which is closely related to Methyl 4-(1-amino-1-methylethyl)benzoate. This research aids in understanding the chemical behavior under varying conditions (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
4. Characterization of Similar Compounds
Mohamad, Hassan, and Yusoff (2017) characterized Methyl 4-(4-aminostyryl) benzoate, a compound similar to Methyl 4-(1-amino-1-methylethyl)benzoate, using various analytical techniques. This research contributes to the understanding of the physical and chemical properties of such compounds (Mohamad, Hassan, & Yusoff, 2017).
5. Scent Compound Biosynthesis in Flowers
Dudareva et al. (2000) investigated the biosynthesis of methyl benzoate, a primary scent compound in snapdragon flowers. This research contributes to the broader understanding of volatile ester synthesis in plants (Dudareva, Murfitt, Mann, Gorenstein, Kolosova, Kish, Bonham, & Wood, 2000).
6. Photopolymerization Applications
Guillaneuf et al. (2010) explored the use of a compound similar to Methyl 4-(1-amino-1-methylethyl)benzoate in photopolymerization processes. This research is significant in the field of material science and photopolymerization technologies (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
7. Paraoxonase 1 Inhibition Studies
Korkmaz et al. (2022) investigated the inhibition of Paraoxonase 1 by methyl benzoate derivatives. Understanding the interaction with enzymes like Paraoxonase 1 is crucial for the development of new therapeutic agents (Korkmaz, Türkeş, Demir, Özdemir, & Beydemir, 2022).
Safety And Hazards
properties
IUPAC Name |
methyl 4-(2-aminopropan-2-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,12)9-6-4-8(5-7-9)10(13)14-3/h4-7H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUZHYFEMUJDEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-amino-1-methylethyl)benzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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